molecular formula C23H28N2O4S B2898399 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1235697-49-0

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2898399
M. Wt: 428.55
InChI Key: CTLRZDNDTKSMEJ-CSKARUKUSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibition : Sulfonamides derived from indanes and tetralines, closely related structures to the specified compound, have shown significant inhibitory effects on human carbonic anhydrase isozymes. These compounds, by inhibiting carbonic anhydrases, have potential therapeutic applications in conditions like glaucoma, epilepsy, and certain diuretic issues (Akbaba et al., 2014).

  • Alzheimer's Disease : A study on 2-furoyl piperazine based sulfonamide derivatives highlighted their inhibitory potential against butyrylcholinesterase, a target for Alzheimer's disease therapy. These compounds were synthesized and evaluated for their therapeutic potential in targeting Alzheimer's disease, indicating the relevance of sulfonamide derivatives in designing new therapeutic agents (Hassan et al., 2019).

Antimicrobial Activities

  • Synthesis of Spiro[4.5]dec-2-enes Containing Sulfonamide Moieties : A study focused on synthesizing new compounds containing sulfonamide moieties, which exhibited significant antimicrobial activity against several microbial strains. This research illustrates the sulfonamide derivatives' potential in developing new antimicrobials (Dalloul et al., 2017).

Photophysical Studies

  • Photophysical Behavior of Probes : Research into the photophysical behavior of probes such as acrylodan and related compounds in various solvents provides insights into their utility in studying biological systems. These studies underscore the role of sulfonamide derivatives in probing and understanding the molecular dynamics within biological contexts (Cerezo et al., 2001).

Chemical Synthesis and Drug Development

  • Rhodium-Catalyzed C-C Bond Activation : The selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes via rhodium catalysis leading to the formation of various organic structural units exemplifies the chemical versatility and potential of sulfonamide derivatives in synthetic organic chemistry and drug development (Chen et al., 2016).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c26-23(10-8-21-6-3-15-29-21)25-13-11-18(12-14-25)17-24-30(27,28)22-9-7-19-4-1-2-5-20(19)16-22/h3,6-10,15-16,18,24H,1-2,4-5,11-14,17H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLRZDNDTKSMEJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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